5-amino-1-[(3-bromophenyl)methyl]-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(3-bromophenyl)methyl]-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-bromophenyl)methyl]-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method is the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions.
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Step 1: Synthesis of Azide Intermediate
- React 3-bromobenzyl bromide with sodium azide in an aprotic solvent like dimethylformamide (DMF) to form 3-bromobenzyl azide.
- Reaction conditions: Room temperature, stirring for several hours.
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Step 2: Cycloaddition Reaction
- React the azide intermediate with an alkyne derivative in the presence of a copper(I) catalyst to form the triazole ring.
- Reaction conditions: Room temperature, copper(I) sulfate and sodium ascorbate as the catalyst system.
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Step 3: Amination and Carboxamide Formation
- Introduce the amino group and the carboxamide functionality through subsequent reactions involving appropriate reagents like amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Anticancer Research: The compound’s ability to interact with biological macromolecules makes it a potential candidate for anticancer drug development.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-bromophenyl)methyl]-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and phenylethyl groups can enhance the compound’s binding affinity to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thione and 1,2,4-triazole-3-one share a similar triazole core structure.
Azole Antifungals: Compounds like fluconazole and itraconazole, which also contain azole rings, are used as antifungal agents.
Uniqueness
Structural Complexity: The presence of both bromophenyl and phenylethyl groups in the compound provides unique steric and electronic properties.
This detailed article provides a comprehensive overview of 5-amino-1-[(3-bromophenyl)methyl]-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(2-phenylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c19-15-8-4-7-14(11-15)12-24-17(20)16(22-23-24)18(25)21-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLCXNPXZSSDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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